3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride
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Overview
Description
3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methylsulfanyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-(methylsulfanyl)azetidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
Azetidine-3-carboxylic acid: Lacks the methylsulfanyl group, resulting in different biological and chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
2624139-76-8 |
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Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-methylsulfanylazetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
MGERASZATIYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CNC1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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